molecular formula C11H11BrClNO2 B15357249 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate

1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate

Cat. No.: B15357249
M. Wt: 304.57 g/mol
InChI Key: UKOJHVCIAXXQIE-UHFFFAOYSA-N
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Description

1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate is a chemical compound with the molecular formula C11H11BrClNO2 It is a derivative of isoindole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate typically involves the reaction of 4-bromoisoindole with chloroacetic acid in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical engineering techniques to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient separation methods to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-Chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate is similar to other isoindole derivatives, such as 1-Chloroethyl isoindole-2-carboxylate and 1-Chloroethyl 4-methylisoindole-2-carboxylate. its unique structural features, such as the presence of bromine and chloroethyl groups, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-Chloroethyl isoindole-2-carboxylate

  • 1-Chloroethyl 4-methylisoindole-2-carboxylate

  • 1-Chloroethyl 4-fluoroisoindole-2-carboxylate

Properties

Molecular Formula

C11H11BrClNO2

Molecular Weight

304.57 g/mol

IUPAC Name

1-chloroethyl 4-bromo-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C11H11BrClNO2/c1-7(13)16-11(15)14-5-8-3-2-4-10(12)9(8)6-14/h2-4,7H,5-6H2,1H3

InChI Key

UKOJHVCIAXXQIE-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)N1CC2=C(C1)C(=CC=C2)Br)Cl

Origin of Product

United States

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